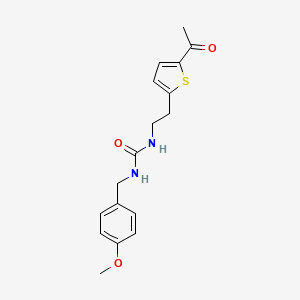
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Chain: The ethyl chain is added through a nucleophilic substitution reaction, often using an alkyl halide and a strong base.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the urea linkage under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.
科学的研究の応用
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has been explored for various scientific research applications:
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Research has investigated its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties, though further research is needed to validate these findings.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
作用機序
The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.
Modulation of Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Interference with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-acetylthiophene share the thiophene ring structure but differ in their functional groups and overall reactivity.
Urea Derivatives: Compounds such as N,N’-dimethylurea and N,N’-diethylurea have similar urea linkages but lack the complex substituents found in this compound.
Methoxybenzyl Compounds: Compounds like 4-methoxybenzyl alcohol and 4-methoxybenzyl chloride share the methoxybenzyl moiety but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these diverse functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(20)16-8-7-15(23-16)9-10-18-17(21)19-11-13-3-5-14(22-2)6-4-13/h3-8H,9-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJFIXZIPVRMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
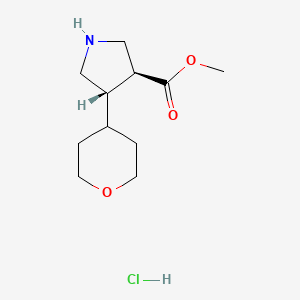
![N-(2,3-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2404758.png)
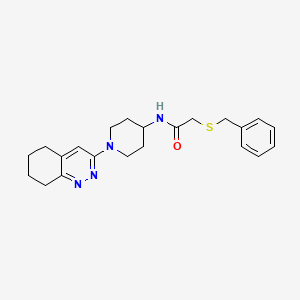
![1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2404760.png)
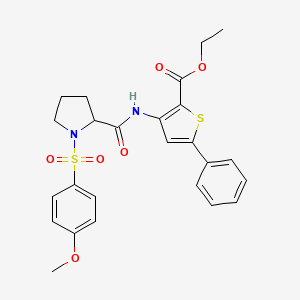
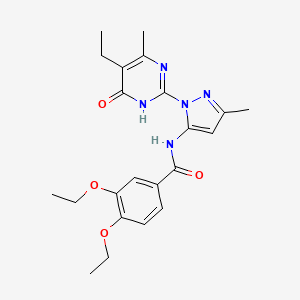
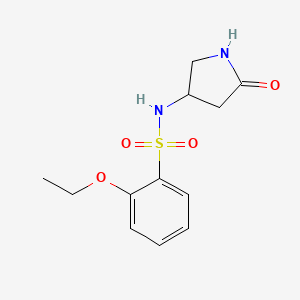
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2404768.png)
![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)
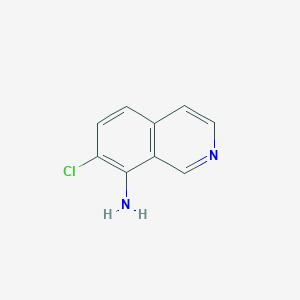
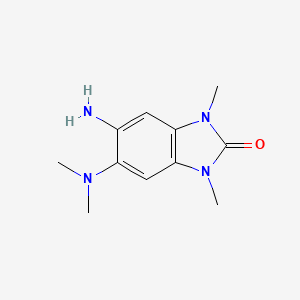
![3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2404774.png)
![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)
